molecular formula C20H15N3O5S B2637050 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872695-44-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2637050
CAS No.: 872695-44-8
M. Wt: 409.42
InChI Key: ZHVSMQMXFJQRFP-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.42. The purity is usually 95%.
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Scientific Research Applications

Alternative Synthesis Methods

Alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone have been explored, showcasing the chemical versatility and potential for creating structurally diverse compounds with potential pharmaceutical applications (Krauze et al., 2007).

Antimicrobial Activity

The antimicrobial activities of various synthesized compounds, including those with 1,3-benzodioxol moieties, have been investigated. For instance, compounds with 1,3-benzodioxol-5-ylmethyl) groups have shown activity against bacteria and fungi, providing insights into their potential as antimicrobial agents (Attia et al., 2014).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties has been studied, revealing significant inhibitory activity against specific enzymes. This research can inform the development of new therapeutic agents targeting enzyme-related diseases (Abbasi et al., 2019).

Structural Analysis and Design

The design and synthesis of compounds, including those with 1,3-benzodioxol moieties, have been complemented by structural analyses such as single-crystal X-ray structure determinations. These studies provide detailed insights into the molecular configurations and potential interactions of these compounds, which is crucial for understanding their biological activities and optimizing their properties for specific applications (Subasri et al., 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c24-19(21-13-2-5-16-18(8-13)28-11-26-16)9-29-20-6-3-14(22-23-20)12-1-4-15-17(7-12)27-10-25-15/h1-8H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSMQMXFJQRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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